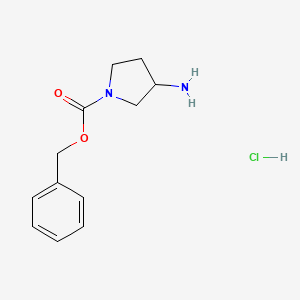

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-27-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a primary amine and a readily removable benzyloxycarbonyl (Cbz or Z) protecting group, makes it an invaluable starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel pharmaceuticals.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that this compound exists as different stereoisomers, with the (R) and (S) enantiomers being the most common. The properties can vary slightly between the different forms.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | For the hydrochloride salt. |

| Molecular Weight | 256.73 g/mol | For the hydrochloride salt. |

| Appearance | White to off-white crystalline solid | General observation. |

| Melting Point | 163-168 °C | For the (R)-enantiomer. |

| Solubility | Soluble in water and methanol. | General solubility for amine hydrochlorides. |

| CAS Number | 870621-17-3 for (R)-isomer; 550378-39-7 for (S)-isomer; 185057-50-5 for racemate | It is crucial to specify the desired stereoisomer. |

Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate

A common synthetic route to enantiomerically pure (R)-Benzyl 3-aminopyrrolidine-1-carboxylate involves a multi-step process starting from a chiral precursor. The following is a detailed experimental protocol adapted from established synthetic methods.

Experimental Protocol: Multi-step Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate

This synthesis involves three main stages:

-

Protection of the starting material, (S)-3-hydroxypyrrolidine.

-

Activation of the hydroxyl group.

-

Nucleophilic substitution with an amine source, followed by deprotection.

Materials and Reagents:

-

(S)-3-Hydroxypyrrolidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Ammonia (in a suitable solvent like methanol or as a gas)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to approximately 10 by the dropwise addition of a 10% aqueous solution of sodium hydroxide.

-

While maintaining the temperature and pH, add benzyl chloroformate dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 2: Activation of the Hydroxyl Group via Mesylation

-

Dissolve the purified Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate in dichloromethane and cool to 0-5 °C.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture.

-

Stir the reaction at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 3: Nucleophilic Substitution with Ammonia

-

Dissolve the mesylated intermediate in a solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base, (R)-Benzyl 3-aminopyrrolidine-1-carboxylate.

-

To form the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain (R)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride as a solid.

A Comprehensive Technical Guide to (R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

(R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS No. 870621-17-3) is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a protected amine and a primary amine, makes it a versatile intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed synthetic pathway, its application in drug discovery, recommended analytical procedures for its characterization, and essential safety information.

Core Chemical and Physical Properties

(R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a white to off-white solid. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the pyrrolidine nitrogen renders the secondary amine unreactive under many conditions, allowing for selective functionalization of the primary amino group at the C3 position. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

| Property | Value | Source |

| CAS Number | 870621-17-3 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 256.73 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Storage | Store at room temperature | [2] |

Synthesis of (R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

The synthesis of the title compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves starting from a commercially available chiral precursor, such as (S)-3-hydroxypyrrolidine hydrochloride. The following synthetic scheme is based on established chemical transformations and principles outlined in the patent literature.[3][4]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process:

-

Protection and Activation: The synthesis commences with the protection of the pyrrolidine nitrogen of the starting material, (S)-3-hydroxypyrrolidine, followed by the activation of the hydroxyl group to facilitate its displacement.

-

Stereospecific Nucleophilic Substitution: The activated hydroxyl group undergoes an SN2 reaction with an amine source, leading to an inversion of stereochemistry at the C3 position.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its more stable hydrochloride salt.

Detailed Experimental Protocol

The following protocol is an illustrative example based on procedures described in the scientific literature.[3][4]

Step 1: Synthesis of (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride (1 equivalent) in water.

-

Adjust the pH of the solution to 10 with a 10% aqueous sodium hydroxide solution and cool the mixture to 0-5 °C.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the pH between 9.5 and 11.5 with the addition of 10% sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 16 hours.

-

Extract the product with ethyl acetate, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Synthesis of (S)-benzyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

Dissolve (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triethylamine (1.3 equivalents) in ethyl acetate and cool to 0-5 °C under an inert atmosphere (e.g., argon).

-

Add a solution of mesyl chloride (1.1 equivalents) in ethyl acetate dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 2 hours, then let it stand for 16 hours.

-

Quench the reaction by adding water and separate the organic phase.

-

Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated product.

Step 3: Synthesis of (R)-benzyl 3-aminopyrrolidine-1-carboxylate (Free Base)

-

Place (S)-benzyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1 equivalent) in a high-pressure autoclave.

-

Evacuate the autoclave and backfill with an inert gas.

-

Cool the vessel and introduce liquid ammonia.

-

Heat the reaction mixture to the appropriate temperature and pressure as described in the literature (e.g., 150°C).[3]

-

After the reaction is complete, cool the autoclave, and carefully vent the ammonia.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), filter any solids, and concentrate the filtrate.

-

The resulting crude product is the free base of (R)-benzyl 3-aminopyrrolidine-1-carboxylate.

Step 4: Formation of (R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

-

Dissolve the crude (R)-benzyl 3-aminopyrrolidine-1-carboxylate free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield (R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The specific stereochemistry and functional group arrangement of (R)-benzyl 3-aminopyrrolidine-1-carboxylate make it a valuable building block for the synthesis of targeted therapeutics, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Role in the Synthesis of DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6] They work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[5][7]

The primary amine of the deprotected 3-aminopyrrolidine core often serves as a key pharmacophoric element, interacting with the active site of the DPP-4 enzyme. While direct synthesis of specific marketed drugs from the title compound is proprietary, the closely related (R)-1-benzyl-3-aminopyrrolidine is a known intermediate in the synthesis of the DPP-4 inhibitor Dutogliptin. The title compound serves as a protected precursor to this key intermediate.

The use of the (R)-enantiomer is often crucial for achieving the desired biological activity and selectivity, as the stereochemistry at the C3 position dictates the orientation of the amino group within the enzyme's binding pocket.

Analytical Characterization

To ensure the quality and purity of (R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound and for the determination of its enantiomeric excess.

Purity Analysis (Reversed-Phase HPLC):

A standard reversed-phase HPLC method can be developed for purity assessment. A typical method might involve:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water (with an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) to detect the aromatic ring of the Cbz group.

Chiral Purity Analysis:

The enantiomeric purity is a critical parameter for this chiral building block. This is typically determined using a chiral HPLC column.

-

Column: A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: UV at a suitable wavelength.

A well-resolved separation of the (R) and (S) enantiomers is necessary to accurately quantify the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons will be complex due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the mass of the protonated free base [M+H]⁺.

Safety and Handling

(R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8]

Hazard Identification:

-

The toxicological properties of this compound have not been fully investigated.[8]

-

It may be harmful if ingested or inhaled.[8]

-

It may cause irritation to the skin, eyes, and respiratory tract.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Dispose of the chemical in accordance with federal, state, and local regulations.

Conclusion

(R)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a key chiral building block with significant applications in the synthesis of pharmaceutically active compounds, particularly DPP-4 inhibitors for the treatment of type 2 diabetes. A robust synthetic route, starting from readily available chiral precursors, allows for the production of this intermediate with high enantiomeric purity. Proper analytical characterization is crucial to ensure its quality for use in drug discovery and development. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- F. Hoffmann-La Roche AG. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

ResearchGate. (2025). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. Retrieved from [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PMC - NIH. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. oatext.com [oatext.com]

- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

An In-Depth Technical Guide to (S)-Benzyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, purification, and analytical characterization, culminating in an exploration of its significant applications in medicinal chemistry. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered saturated ring structure provides an excellent framework for creating three-dimensional diversity in drug candidates, which is crucial for specific interactions with biological targets.[1] The introduction of stereocenters into the pyrrolidine ring, as in the case of the (S)-enantiomer of benzyl 3-aminopyrrolidine-1-carboxylate, allows for the synthesis of enantiomerically pure compounds. This is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3]

(S)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride serves as a versatile intermediate, offering two key functionalities for further chemical modification: a secondary amine within the pyrrolidine ring protected as a benzyl carbamate, and a primary amine at the 3-position, which is protonated in the hydrochloride salt form. This differential protection allows for selective reactions at either nitrogen atom, making it a highly valuable tool in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇ClN₂O₂ | [5][6] |

| Molecular Weight | 256.73 g/mol | [5][7] |

| CAS Number | 550378-39-7 | [5][6] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point (Free Base) | Approximately 120-123 °C | [9] |

| Solubility | Soluble in common organic solvents like ethanol and chloroform; insoluble in water (as the free base). The hydrochloride salt is expected to have higher solubility in polar solvents. | [9] |

Structural Elucidation:

The structure of (S)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is characterized by a pyrrolidine ring with a benzyl carbamate group at the 1-position and an ammonium chloride group at the 3-position, with the stereochemistry at the chiral center being (S).

Caption: Chemical structure of (S)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride.

Synthesis and Purification

The synthesis of (S)-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is typically achieved from a readily available chiral precursor, (S)-3-hydroxypyrrolidine hydrochloride. The synthetic strategy involves three key steps: protection of the ring nitrogen, activation of the hydroxyl group, and its subsequent displacement with an amino group.

Synthetic Pathway

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. appretech.com [appretech.com]

- 6. Benzyl (3s)-3-aminopyrrolidine-1-carboxylate,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. Benzyl (R)-3-aminopyrrolidine-1-carboxylate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

Spectroscopic and Structural Elucidation of Benzyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride. Due to the limited availability of directly published spectra for this specific salt, this document presents a representative dataset derived from analogous compounds and spectral prediction tools. The methodologies for acquiring such data are detailed to assist in experimental design and data interpretation.

Chemical Structure and Properties

This compound is a pyrrolidine derivative featuring a benzyl carbamate protecting group and a primary amine, presented as its hydrochloride salt. This structure is a common building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications.

Molecular Formula: C₁₂H₁₇ClN₂O₂ Molecular Weight: 272.73 g/mol CAS Number: 1159822-27-1

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H |

| 5.15 | s | 2H | -O-CH ₂-Ar |

| 3.80 - 3.20 | m | 5H | Pyrrolidine Ring Protons |

| 3.10 | m | 1H | -CH -NH₃⁺ |

| 2.30 - 2.00 | m | 2H | Pyrrolidine Ring Protons |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C =O (Carbamate) |

| 136.0 | Ar-C (Quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 67.0 | -O-C H₂-Ar |

| 50.0 - 45.0 | Pyrrolidine Ring Carbons |

| 48.0 | C H-NH₃⁺ |

| 30.0 | Pyrrolidine Ring Carbon |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 237.16 | [M+H]⁺ |

| 259.14 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine Salt) |

| 3050 | Medium | C-H Stretch (Aromatic) |

| 2950 | Medium | C-H Stretch (Aliphatic) |

| 1700 | Strong | C=O Stretch (Carbamate) |

| 1600, 1495 | Medium | C=C Stretch (Aromatic) |

| 1250 | Strong | C-N Stretch |

| 1100 | Strong | C-O Stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

-

Add 0.1% formic acid to the final solution to promote protonation.

Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Flow: 8 L/min.

-

Drying Gas Temperature: 300 °C.

-

Mass Range: 50 - 500 m/z.

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Confirm the molecular weight based on this peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-N, C-O).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of Benzyl 3-aminopyrrolidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS: 1159822-27-1). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected qualitative solubility based on the physicochemical properties of amine hydrochloride salts. Furthermore, it offers detailed, adaptable experimental protocols for determining both thermodynamic and kinetic solubility, which are crucial for drug discovery and development processes. This guide also includes a visualization of a general experimental workflow for solubility determination to aid in laboratory implementation.

Introduction

This compound is a pyrrolidine derivative that serves as a valuable building block in medicinal chemistry. The pyrrolidine ring is a common scaffold in many biologically active compounds. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing molecules.[1][2] Understanding the solubility of this compound is a critical first step in its application, influencing formulation, bioavailability, and in vitro assay design.[3] This guide aims to provide a foundational understanding of its solubility characteristics and the methodologies to quantify them.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | Internal Database |

| Molecular Weight | 256.73 g/mol | Internal Database |

| Appearance | White to off-white solid | General knowledge |

| pKa (predicted) | ~8-10 for the pyrrolidine nitrogen | General knowledge of similar structures |

Qualitative Solubility Profile

As a hydrochloride salt of a primary amine, this compound is an ionic and polar compound.[1][4] This characteristic dictates its solubility in various solvents. The charged nature of the molecule allows for strong ion-dipole interactions with polar solvent molecules.[1][4]

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt can readily dissociate, and the resulting ions are effectively solvated by the polar protic solvent molecules through strong ion-dipole interactions and hydrogen bonding.[1][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have large dipole moments and can solvate the ions, although typically less effectively than protic solvents. DMSO is a common solvent for creating stock solutions in drug discovery.[5][6] |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The nonpolar nature of these solvents prevents effective solvation of the charged ions of the hydrochloride salt.[4] |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound. These are generalized methods that can be adapted for specific laboratory conditions and analytical equipment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for thermodynamic solubility.[6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Thermostatic shaker

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Protocol:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. The experiment should be performed in triplicate.

Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vitro biological assays.[3][5][9][10]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microtiter plates (96- or 384-well)

-

Nephelometer or a plate reader capable of measuring turbidity (absorbance at ~620 nm)

-

Liquid handling system or multichannel pipettes

Protocol:

-

Prepare a serial dilution of the this compound DMSO stock solution in a microtiter plate.

-

In a separate microtiter plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer to achieve the desired final concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

Measure the light scattering (nephelometry) or absorbance (turbidimetry) of each well.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering or absorbance is observed, indicating the formation of a precipitate.

Visualizations

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

Physical and chemical properties of Cbz-protected 3-aminopyrrolidine

This technical guide provides a comprehensive overview of the physical and chemical properties of Cbz-protected 3-aminopyrrolidine, a key building block in contemporary drug discovery and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations to support their research endeavors.

Chemical and Physical Properties

Cbz-protected 3-aminopyrrolidine, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is a carbamate-protected derivative of 3-aminopyrrolidine. The carboxybenzyl (Cbz) group serves as a crucial protecting group for the secondary amine of the pyrrolidine ring, allowing for selective reactions at the primary amino group. This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct applications in stereoselective synthesis.

General Properties

The general physical and chemical properties of Cbz-protected 3-aminopyrrolidine are summarized in the table below. It is typically a white to off-white solid at room temperature and is sparingly soluble in water but soluble in many organic solvents.[1]

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| Boiling Point | 315 °C | |

| Density | 1.155 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 |

Enantiomer-Specific Properties

The stereochemistry of Cbz-protected 3-aminopyrrolidine is critical for its application in the synthesis of chiral molecules. The (R) and (S) enantiomers exhibit identical physical properties except for their interaction with plane-polarized light.

| Property | (R)-(-)-1-Cbz-3-aminopyrrolidine | (S)-(+)-1-Cbz-3-aminopyrrolidine |

| CAS Number | 122536-73-6 | 122536-72-5 |

| Melting Point | Data not available | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of Cbz-protected 3-aminopyrrolidine. The following sections detail the expected spectroscopic signatures for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Cbz-protected 3-aminopyrrolidine will exhibit characteristic signals for the protons of the pyrrolidine ring, the benzyl group, and the primary amine.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| Pyrrolidine CH₂ | 3.0 - 3.8 | Multiplet |

| Pyrrolidine CH | 1.8 - 2.2 | Multiplet |

| Amine (NH₂) | Broad singlet (variable) | Singlet |

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (C₆H₅) | 127 - 137 |

| Benzylic (CH₂) | ~67 |

| Pyrrolidine CH₂ | 44 - 55 |

| Pyrrolidine CH | 30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of Cbz-protected 3-aminopyrrolidine will show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (carbamate) | 1680 - 1700 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

In mass spectrometry, Cbz-protected 3-aminopyrrolidine is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) and cleavage of the pyrrolidine ring.

| Ion | Expected m/z |

| [M]+ | 220.12 |

| [M - C₇H₇]+ | 129.07 |

| [C₇H₇]+ | 91.05 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of Cbz-protected 3-aminopyrrolidine.

Synthesis of Cbz-Protected 3-Aminopyrrolidine

This protocol describes the protection of the secondary amine of 3-aminopyrrolidine using benzyl chloroformate (Cbz-Cl).[2]

Materials:

-

3-Aminopyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Cbz-protected 3-aminopyrrolidine.[2]

Deprotection of Cbz-Protected 3-Aminopyrrolidine

The Cbz group is commonly removed by catalytic hydrogenolysis, which cleaves the benzylic C-O bond.[3][4]

Materials:

-

Cbz-protected 3-aminopyrrolidine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected 3-aminopyrrolidine (1.0 eq) in methanol or ethanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminopyrrolidine.[3][4]

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and deprotection processes.

Caption: Synthesis of Cbz-Protected 3-Aminopyrrolidine.

Caption: Deprotection of Cbz-Protected 3-Aminopyrrolidine.

References

Synthesis of Chiral 3-Aminopyrrolidine Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-aminopyrrolidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, three-dimensional structure and the presence of a key basic nitrogen atom allow for precise interactions with biological targets, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Synthesis from the Chiral Pool

The use of readily available, enantiomerically pure starting materials from nature, known as the chiral pool, is a common and cost-effective strategy for the synthesis of complex chiral molecules. L-aspartic acid, L-malic acid, and trans-4-hydroxy-L-proline are frequently employed precursors for the synthesis of chiral 3-aminopyrrolidines.

From L-Aspartic Acid

The synthesis of (S)-3-aminopyrrolidine from L-aspartic acid involves the formation of a cyclic imide, followed by reduction.

Caption: Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid.

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid [1]

-

Step 1: Synthesis of N-Formyl-L-aspartic anhydride. L-aspartic acid is treated with formic acid and acetic anhydride to yield N-formyl-L-aspartic anhydride.

-

Step 2: Amidation. The resulting anhydride is reacted with benzylamine to form the corresponding amide.

-

Step 3: Reduction and Cyclization. The amide is then subjected to reduction with potassium borohydride (KBH4) in the presence of sulfuric acid. This step effects the reduction of both the carboxylic acid and the amide, followed by in situ cyclization to afford (S)-1-benzyl-3-aminopyrrolidine. Optimal conditions for this step are a molar ratio of KBH4:H2SO4:amide of 3:1.5:1, reacting for 6 hours at 50-60°C.

-

Step 4: Debenzylation. The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid to yield (S)-3-aminopyrrolidine dihydrochloride.

| Starting Material | Key Reagents | Product | Overall Yield | Enantiomeric Purity | Reference |

| L-Aspartic Acid | Formic acid, Ac₂O, Benzylamine, KBH₄, H₂SO₄, H₂, Pd/C | (S)-3-Aminopyrrolidine Dihydrochloride | 62.8% | >99% ee | [1] |

From trans-4-Hydroxy-L-proline

The synthesis of (S)-3-aminopyrrolidine from trans-4-hydroxy-L-proline proceeds via a key Sₙ2 reaction that inverts the stereocenter at the 4-position of the proline ring.

Caption: Synthesis of (S)-3-Aminopyrrolidine from trans-4-Hydroxy-L-proline.

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

-

Step 1: Decarboxylation. trans-4-Hydroxy-L-proline is decarboxylated to afford (R)-3-hydroxypyrrolidine.

-

Step 2: N-Protection. The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Step 3: Sulfonylation. The hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

-

Step 4: Azide Displacement (Sₙ2). The mesylate is displaced with sodium azide (NaN₃) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry to give (S)-N-Boc-3-azidopyrrolidine.

-

Step 5: Reduction of Azide. The azide is reduced to the primary amine via catalytic hydrogenation.

-

Step 6: Deprotection. The Boc protecting group is removed under acidic conditions to yield (S)-3-aminopyrrolidine.

| Starting Material | Key Reagents | Product | Overall Yield | Enantiomeric Purity |

| trans-4-Hydroxy-L-proline | (Boc)₂O, MsCl, NaN₃, H₂, Pd/C, HCl | (S)-3-Aminopyrrolidine Dihydrochloride | High | >99% ee |

Chemo-enzymatic Synthesis

Chemo-enzymatic methods leverage the high selectivity of enzymes for key transformations, often providing access to high enantiopurity under mild reaction conditions.

One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidines

This innovative approach combines a photochemical C-H activation with a stereoselective enzymatic transamination in a one-pot process.

Caption: One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-Aminopyrrolidines.

Experimental Protocol: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidine

-

Step 1: Photochemical Oxyfunctionalization. Pyrrolidine is subjected to a photochemical oxyfunctionalization to generate 3-pyrrolidinone.

-

Step 2: In situ N-Protection. The crude 3-pyrrolidinone is protected in situ with di-tert-butyl dicarbonate to form N-Boc-3-pyrrolidinone.

-

Step 3: Biocatalytic Transamination. The N-Boc-3-pyrrolidinone intermediate is then directly subjected to a stereoselective biocatalytic transamination using an amine transaminase (ATA) and an amine donor (e.g., isopropylamine) to yield the desired enantiomer of N-Boc-3-aminopyrrolidine. The choice of the specific ATA enzyme determines whether the (R)- or (S)-enantiomer is produced.

| Starting Material | Key Reagents/Enzymes | Product | Conversion | Enantiomeric Excess | Reference |

| Pyrrolidine | Photosensitizer, O₂, (Boc)₂O, Amine Transaminase, Amine Donor | (R)- or (S)-N-Boc-3-aminopyrrolidine | Up to 90% | >99% ee | [2] |

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral product from achiral or racemic starting materials through the use of a chiral catalyst or auxiliary.

Asymmetric Hydrogenation

The asymmetric hydrogenation of a prochiral enamine or imine precursor is a powerful method for establishing the stereocenter of 3-aminopyrrolidine.

Caption: Asymmetric Hydrogenation for the Synthesis of Chiral 3-Aminopyrrolidine.

Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor

-

Step 1: Enamine Formation. An N-protected 3-pyrrolinone is reacted with a suitable amine source to form the corresponding enamine or imine in situ.

-

Step 2: Asymmetric Hydrogenation. The prochiral enamine/imine is then hydrogenated under a hydrogen atmosphere in the presence of a chiral transition metal catalyst. Common catalysts include rhodium or iridium complexes with chiral phosphine ligands (e.g., DuanPhos). The choice of ligand dictates the stereochemical outcome of the reaction.

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess |

| N-Boc-1,5-dihydro-2H-pyrrol-2-one derivative | Rh(I)-DuanPhos | Chiral N-Boc-3-aminopyrrolidinone derivative | High | Excellent |

Note: Specific yield and ee values are highly substrate and catalyst dependent.

Conclusion

The synthesis of chiral 3-aminopyrrolidine building blocks is a well-developed field with multiple effective strategies available to researchers. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the scale of the synthesis, cost considerations, and the availability of starting materials and specialized equipment or enzymes. The methods outlined in this guide, from leveraging the chiral pool to employing sophisticated chemo-enzymatic and asymmetric catalytic approaches, provide a robust toolkit for accessing these critical components for the discovery and development of new medicines.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in medicinal chemistry. Its widespread presence in FDA-approved drugs and natural products underscores its significance.[1][2] The structural and physicochemical properties of the pyrrolidine ring, including its sp³-hybridized three-dimensional nature, the basicity of its secondary amine, and the potential for multiple stereocenters, make it a versatile building block for designing novel therapeutics.[1][3] This guide provides a comprehensive overview of the role of pyrrolidine scaffolds, detailing their application in various therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Advantages in Drug Design

The success of the pyrrolidine scaffold is not coincidental. Its non-planar, puckered conformation, a phenomenon known as "pseudorotation," allows for an efficient and diverse exploration of three-dimensional chemical space.[1][3] This contrasts with flat, aromatic systems and is a key factor in achieving high-affinity and selective binding to biological targets.[1]

Key advantages include:

-

Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic centers, leading to a rich diversity of stereoisomers. This is crucial for optimizing interactions with chiral biological targets like proteins and enzymes.[1][3]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor (as a secondary amine) or acceptor (when N-substituted), and its basicity can be modulated to improve aqueous solubility and other pharmacokinetic properties.[4]

-

Versatile Synthetic Handle: The nitrogen atom serves as a privileged position for substitution, with a vast majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1] This allows for the straightforward introduction of various functional groups to fine-tune a compound's activity and properties.

Therapeutic Applications and Mechanisms of Action

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of enzymes, receptors, and signaling pathways.[2][5] This has led to their successful application in numerous therapeutic areas.

Central Nervous System (CNS) Disorders

Pyrrolidine-containing molecules are prominent in the treatment of CNS disorders, particularly epilepsy.

Levetiracetam , an anticonvulsant drug, uniquely targets the synaptic vesicle protein 2A (SV2A).[6] SV2A is a crucial protein in the presynaptic terminal, involved in the regulation of neurotransmitter release.[7][8] Levetiracetam's binding to SV2A is thought to modulate the function of this protein, likely by affecting the priming of synaptic vesicles and reducing neurotransmitter release during high-frequency neuronal firing, thereby preventing seizure propagation.[7][9]

Diabetes Mellitus

A significant class of oral anti-hyperglycemic agents, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, frequently incorporates a pyrrolidine scaffold. Drugs like Vildagliptin and Saxagliptin are prime examples.

DPP-4 is an enzyme that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut after a meal and play a key role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP.[2][10] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a reduction in glucagon secretion from α-cells, ultimately lowering blood glucose levels.[4][11]

References

- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

Discovery and history of aminopyrrolidine derivatives in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine, particularly its aminopyrrolidine derivatives, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural and physicochemical properties, including its ability to form hydrogen bonds, its stereochemical complexity, and its favorable solubility profile, have made it a versatile building block for the design of a multitude of therapeutic agents. This technical guide delves into the discovery and rich history of aminopyrrolidine derivatives in drug discovery, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action across various therapeutic areas.

A Historical Journey: From Humble Beginnings to Blockbuster Drugs

The story of aminopyrrolidine derivatives in drug discovery is not a monolithic narrative but rather a mosaic of independent discoveries across different fields that eventually highlighted the scaffold's broad therapeutic potential.

Early Explorations and the Rise of DPP-4 Inhibitors:

While the pyrrolidine ring itself is a component of the naturally occurring amino acid proline and has long been incorporated into synthetic molecules, the focused exploration of aminopyrrolidine derivatives as key pharmacophores gained significant momentum in the late 20th century. A pivotal moment in this history was the discovery of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

In the 1990s, researchers identified DPP-4 as the enzyme responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This discovery sparked a race to develop DPP-4 inhibitors that could prolong the action of these hormones, thereby enhancing insulin secretion and improving glycemic control.[1][2] Early research in this area led to the identification of cyanopyrrolidine-based compounds as potent and selective DPP-4 inhibitors. This class of compounds, featuring an aminopyrrolidine core, laid the foundation for the development of blockbuster drugs like Sitagliptin, Vildagliptin, and Saxagliptin, which have transformed the management of type 2 diabetes.

Expansion into New Therapeutic Frontiers:

The success of aminopyrrolidine-based DPP-4 inhibitors spurred medicinal chemists to explore this versatile scaffold in other therapeutic areas. Its ability to interact with a variety of biological targets soon became apparent.

-

Oncology: In the realm of oncology, aminopyrrolidine derivatives have been investigated as inhibitors of key signaling molecules, such as protein kinases. For instance, the (S)-3-aminopyrrolidine scaffold has been identified as a promising starting point for the development of dual inhibitors of Abl and PI3K kinases, which are implicated in the growth and survival of cancer cells.[3]

-

Antiviral Agents: The unique structural features of the aminopyrrolidine ring have also been exploited in the design of antiviral drugs. These derivatives have shown activity against a range of viruses by targeting various stages of the viral life cycle, including entry and replication.[4]

Quantitative Analysis of Biological Activity

The potency and efficacy of aminopyrrolidine derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.

| Compound Class | Target | Compound Example | IC50/EC50 | Reference |

| DPP-4 Inhibitors | DPP-4 | Sitagliptin | ~19 nM | [5] |

| Vildagliptin | ~62 nM | N/A | ||

| Saxagliptin | ~26 nM | N/A | ||

| Kinase Inhibitors | Abl/PI3K | Compound 5k | Moderate Inhibition | [3] |

| Antiviral Agents | HIV | Aminopyrrolic Receptors | Micromolar range | [4] |

Key Experimental Protocols

The synthesis and evaluation of aminopyrrolidine derivatives involve a range of chemical and biological techniques. Below are detailed methodologies for key experiments.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol describes a common method for the chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, a key building block for many pharmaceutical agents.[6]

Materials:

-

trans-4-hydroxy-L-proline

-

N-tert-butoxycarbonyl (Boc) anhydride

-

Methanesulfonyl chloride

-

Sodium azide

-

Triphenylphosphine

-

Concentrated hydrochloric acid

-

Various organic solvents (e.g., methanol, dichloromethane)

Procedure:

-

Decarboxylation: trans-4-hydroxy-L-proline is decarboxylated to yield the corresponding pyrrolidinol.

-

N-Boc Protection: The secondary amine of the pyrrolidinol is protected with a Boc group using Boc anhydride.

-

Hydroxyl Activation: The hydroxyl group is converted to a good leaving group, typically a mesylate, using methanesulfonyl chloride.

-

Azide Substitution (SN2 Reaction): The mesylate is displaced by an azide ion via an SN2 reaction with sodium azide, resulting in an inversion of stereochemistry.

-

Reduction and Deprotection: The azide group is reduced to an amine using triphenylphosphine, followed by the removal of the Boc protecting group with concentrated hydrochloric acid to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.

DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.[7][8][9]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorometer

Procedure:

-

Enzyme and Compound Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound in the assay buffer in a 96-well plate.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated by plotting percent inhibition against inhibitor concentration.

PI3K Kinase Assay

This assay measures the ability of compounds to inhibit the activity of phosphoinositide 3-kinases (PI3Ks).[2][10][11]

Materials:

-

Recombinant PI3K enzyme (e.g., PI3Kα)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

Kinase assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Kinase Reaction: The PI3K enzyme is incubated with the test compound, PIP2 substrate, and ATP in the kinase assay buffer.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The amount of ADP produced is proportional to the kinase activity. The percent inhibition is calculated by comparing the luminescence signals in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curve.

Antiviral Activity Assay (CPE Reduction Assay)

This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.[12][13][14]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Test compounds

-

Cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red or MTS)

-

Microplate reader

Procedure:

-

Cell Seeding: Host cells are seeded into a 96-well plate and allowed to form a monolayer.

-

Compound and Virus Addition: The cells are treated with various concentrations of the test compound and then infected with the virus. Control wells include uninfected cells, infected cells without compound, and cells with compound but no virus (for cytotoxicity assessment).

-

Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells.

-

Cell Viability Measurement: A cell viability reagent is added to the wells, and the absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell protection is calculated by comparing the viability of treated, infected cells to that of untreated, infected cells and uninfected controls. The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are determined from the dose-response curves. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyrrolidine derivatives are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

DPP-4 Inhibition and the GLP-1 Signaling Pathway

DPP-4 inhibitors containing the aminopyrrolidine scaffold prevent the degradation of the incretin hormone GLP-1. This leads to increased levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a cascade of downstream signaling events that ultimately enhance glucose-dependent insulin secretion.

PI3K/Akt/mTOR Signaling Pathway Inhibition

In cancer, the PI3K/Akt/mTOR pathway is often aberrantly activated, promoting cell growth, proliferation, and survival. Aminopyrrolidine-based kinase inhibitors can target components of this pathway, such as PI3K, thereby blocking these pro-cancerous signals.[1][15][16]

Antiviral Mechanisms of Action

The mechanisms by which aminopyrrolidine derivatives exert their antiviral effects are diverse and depend on the specific virus and the design of the molecule. Some common strategies include:

-

Entry Inhibition: Blocking the interaction between viral envelope proteins and host cell receptors, thereby preventing the virus from entering the cell.

-

Replication Inhibition: Interfering with viral enzymes that are essential for the replication of the viral genome, such as polymerases or proteases.

Conclusion

The aminopyrrolidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. Its journey from a simple heterocyclic ring to the core of blockbuster drugs is a testament to the power of medicinal chemistry in leveraging structural insights to address unmet medical needs. As our understanding of disease biology continues to grow, the versatility and favorable drug-like properties of aminopyrrolidine derivatives will undoubtedly continue to inspire the design of the next generation of innovative medicines.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 9. abcam.cn [abcam.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Documents download module [ec.europa.eu]

- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 16. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of (R)-1-Cbz-3-aminopyrrolidine HCl: A Technical Guide

(R)-1-Cbz-3-aminopyrrolidine hydrochloride (CAS: 870621-17-3), a chiral pyrrolidine derivative, is a critical building block for medicinal chemists and pharmaceutical researchers. Its stereochemically defined structure serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and key synthetic applications for this important chemical intermediate.

Commercial Supplier Landscape

A number of chemical suppliers offer (R)-1-Cbz-3-aminopyrrolidine HCl, with varying purity grades and available quantities. Researchers should carefully consider the specifications provided by each supplier to ensure the material is suitable for their intended application, particularly in sensitive downstream processes like catalyst screening or late-stage drug development. Key quality attributes include chemical purity, enantiomeric excess (e.e.), and physical properties.

Below is a summary of specifications from several commercial suppliers. It is important to note that the free base, (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6), is also commercially available and its properties are included for reference.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Appearance | Storage Temp. |

| Various Suppliers | (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 | ≥97% - 99% | C₁₂H₁₇ClN₂O₂ | 256.73 | White powder | Room Temperature |

| Sigma-Aldrich | (R)-(−)-1-Cbz-3-aminopyrrolidine | 122536-73-6 | 97% | C₁₂H₁₆N₂O₂ | 220.27 | - | - |

| Chem-Impex | (R)-(-)-1-Cbz-3-aminopyrrolidine | 122536-73-6 | ≥ 97% | C₁₂H₁₆N₂O₂ | 220.27 | Colorless liquid | Room Temperature |

| ChemUniverse | (R)-1-CBZ-3-AMINOPYRROLIDINE HYDROCHLORIDE | 870621-17-3 | 97% | C₁₂H₁₆N₂O₂·ClH | 256.73 | - | - |

| Fluorochem | 1-Cbz-3-Aminopyrrolidine hydrochloride | - | 95.0% | C₁₂H₁₇ClN₂O₂ | - | - | - |

| HENAN NEW BLUE CHEMICAL | (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 | 99% | C₁₂H₁₇ClN₂O₂ | 256.73 | White powder | Room Temperature |

| GlobalChemMall | (R)-1-Cbz-3-aminopyrrolidine Hydrochloride | 870621-17-3 | 99%min | - | - | - | - |

Note: Data is compiled from publicly available information from supplier websites.[1][2][3] Specifications may vary by lot and it is recommended to request a certificate of analysis for critical applications.

Experimental Protocols: Quality Control and Synthetic Applications

Detailed experimental protocols are crucial for both verifying the quality of the starting material and for its successful implementation in synthesis. While suppliers typically provide a certificate of analysis, independent verification may be necessary for GMP or other regulated environments.

Quality Control Methodologies

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Since the target molecule lacks a strong UV chromophore, a pre-column derivatization strategy is often employed to allow for UV detection.[4] A common derivatizing agent is Di-tert-butyl dicarbonate (Boc₂O), which reacts with the primary amine to form a UV-active Boc-protected derivative.

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of (R)-1-Cbz-3-aminopyrrolidine HCl into a vial.

-

Dissolve in a suitable solvent mixture (e.g., 1:1 acetonitrile:water) containing a mild base such as sodium bicarbonate.

-

Add a molar excess of Boc₂O and stir at room temperature until the reaction is complete (monitor by TLC or a rapid LC-MS scout).

-

Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.5 mg/mL for HPLC analysis.[4]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient or isocratic system of water and methanol or acetonitrile. A typical starting point could be 25:75 water:methanol.[4]

-

Column Temperature: 25 °C.[4]

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Quantification: Purity is calculated using the area normalization method from the resulting chromatogram.[4]

-

2. Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Ensuring the stereochemical purity is paramount. This is typically achieved by chiral HPLC, often requiring derivatization to enhance separation and detectability.

-

Sample Preparation (Derivatization):

-

The primary amine can be derivatized with a chromophoric chiral or achiral agent. For example, p-toluenesulfonyl chloride (TsCl) can be used to form a sulfonamide.[3]

-

Dissolve the (R)-1-Cbz-3-aminopyrrolidine HCl sample in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Add TsCl and stir until the reaction is complete.

-

Work up the reaction and dissolve the resulting derivative in the HPLC mobile phase.

-

-

Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralpak AD-H or Chiralcel OD-H.[3][6]

-

Mobile Phase: Typically a polar organic mode, such as ethanol or isopropanol, often with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[3]

-

Flow Rate: 0.5 - 1.0 mL/min.[3]

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 228 nm (for the tosyl derivative).[3]

-